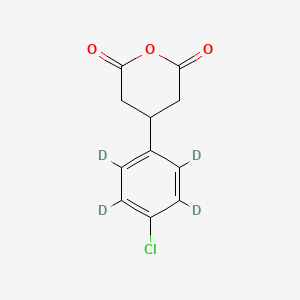

3-(4-Chlorophenyl)glutaric-d4 Anhydride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Chlorophenyl)glutaric-d4 Anhydride is the labelled analogue of 3-(4-Chlorophenyl)glutaric Anhydride . It is a compound useful in organic synthesis .

Synthesis Analysis

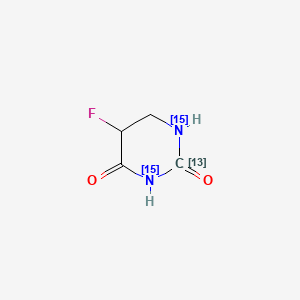

The synthesis of 3-(4-Chlorophenyl)glutaric acid, a related compound, can be achieved from Ethyl acetoacetate and 4-Chlorobenzaldehyde .Molecular Structure Analysis

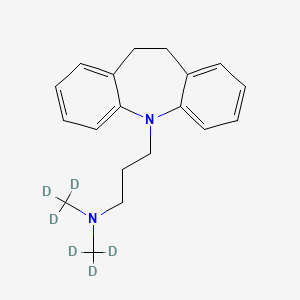

The molecular formula of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is C11H9ClO3 . The molecular weight is 228.66 g/mol . The IUPAC name is 4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorophenyl)glutaric-d4 Anhydride include a molecular weight of 228.66 g/mol . The compound has a topological polar surface area of 43.4 Ų . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass are both 228.0491288 g/mol .Aplicaciones Científicas De Investigación

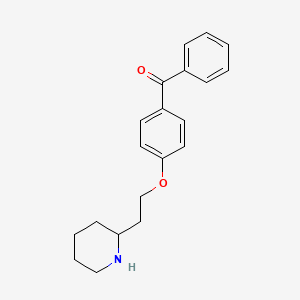

Proteomics Research

3-(4-Chlorophenyl)glutaric-d4 Anhydride: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical tool to modify proteins and peptides, aiding in the identification and quantification of proteins in complex biological samples.

Metabolic Pathway Analysis

The compound’s stable isotope labeling feature allows researchers to trace metabolic pathways in vivo safely . By incorporating this compound into specific metabolic precursors, scientists can study the flow of these precursors through metabolic networks.

Environmental Pollutant Standards

In environmental science, 3-(4-Chlorophenyl)glutaric-d4 Anhydride serves as a standard for stable isotope-labeled compounds used in the detection of pollutants . It helps in the accurate quantification of environmental contaminants in air, water, soil, and food.

Mecanismo De Acción

Target of Action

The primary target of 3-(4-Chlorophenyl)glutaric-d4 Anhydride is the GABA-B receptor . This receptor plays a crucial role in the nervous system as it mediates inhibitory neurotransmission .

Mode of Action

3-(4-Chlorophenyl)glutaric-d4 Anhydride acts as an agonist at the GABA-B receptor . This means it binds to the receptor and activates it, leading to an increase in the receptor’s function .

Biochemical Pathways

Upon activation of the GABA-B receptor, there is an increase in the conductance of potassium ions, which leads to hyperpolarization of the neuron . This makes it more difficult for the neuron to fire, thereby reducing neuronal excitability .

Pharmacokinetics

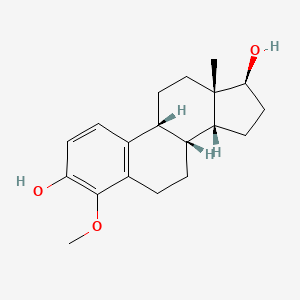

It is known to be soluble in chloroform , which suggests that it may have good lipid solubility and thus could potentially cross the blood-brain barrier.

Result of Action

The activation of the GABA-B receptor by 3-(4-Chlorophenyl)glutaric-d4 Anhydride leads to a decrease in neuronal excitability . This can result in muscle relaxation, making it potentially useful in the treatment of conditions such as spasticity .

Propiedades

IUPAC Name |

4-(4-chloro-2,3,5,6-tetradeuteriophenyl)oxane-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2CC(=O)OC(=O)C2)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675754 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189700-43-3 |

Source

|

| Record name | 4-[4-Chloro(~2~H_4_)phenyl]oxane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)

![3-[2-[2-(2,4-Di-tert-pentylphenoxy)butyrylamino]-5-[(heptafluorobutyryl)amino]-4-hydroxyphenoxy]-4,5-dihydroxybenzoic acid](/img/structure/B563511.png)